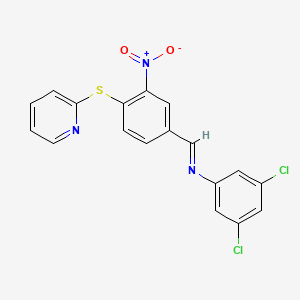

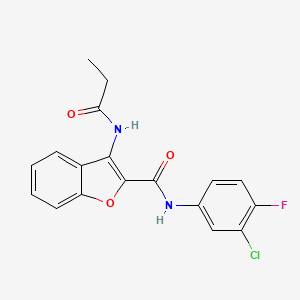

![molecular formula C17H19N7O B2596823 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine CAS No. 2200320-70-1](/img/structure/B2596823.png)

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

Triazoles are synthesized through a variety of methods. One common method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones with 3-alkyl . Another method involves the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazole ring fused with a pyridazine ring . The compound also contains a cyclopropyl group and an imidazole-4-carbonyl group attached to a piperidine ring.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase . This ability to form specific interactions with different target receptors makes triazoles versatile in biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely. For example, some triazoles exhibit weak luminescent properties in MeCN solution . They can also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has demonstrated promising antibacterial properties. In a study by Zhang et al , a series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity. Compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs comparable to the first-line antibacterial agent ampicillin.

Antifungal Activity

New [1,2,4]triazolo [4,3-a]pyridines have shown excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans . While specific data on our compound may not be available, its structural features suggest potential antifungal properties.

Antitumor Activity

Although not directly studied for this compound, related triazolo derivatives have demonstrated antitumor effects. For instance, certain [1,2,4]triazolo[4,3-a]pyridines exhibited better antitumor activities against A549 cells than the positive agent cisplatin . Further investigation is warranted to explore its potential in cancer therapy.

Antimicrobial Applications

Fused 1,2,4-triazines, including triazolo derivatives, have been explored for their antimicrobial properties . Our compound’s unique structure may contribute to its effectiveness against various microorganisms, making it a candidate for further investigation.

Anxiolytic and Antidepressant Potential

Heterobicyclic nitrogen systems containing 1,2,4-triazines have displayed diverse biological activities, including anxiolytic and antidepressant effects . While direct evidence is lacking, it’s worth exploring whether our compound exhibits similar properties.

Synthetic Approaches

Understanding the synthetic routes to this compound is crucial for its development. The literature provides several approaches for synthesizing the 1,2,4-triazolo [3,4-b][1,3,4]thiadiazine scaffold . Investigating these methods can enhance its accessibility for research and applications.

Zukünftige Richtungen

Triazoles have a wide range of applications in medicinal chemistry due to their excellent therapeutic index . They are used in the synthesis of a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c25-17(14-9-18-10-19-14)23-7-5-12(6-8-23)16-21-20-15-4-3-13(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADWBDPRNUWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CN=CN5)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)

![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)

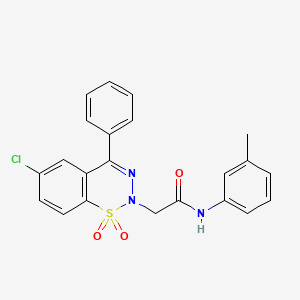

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

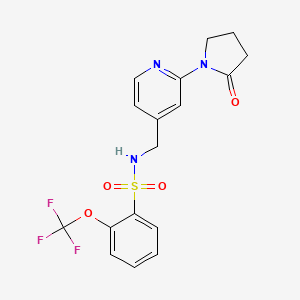

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

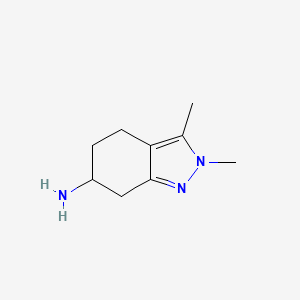

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)